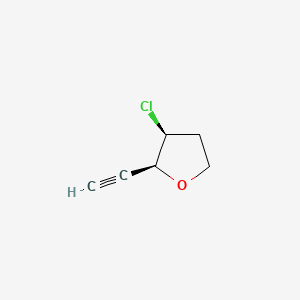

(2S,3S)-3-chloro-2-ethynyloxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S)-3-chloro-2-ethynyloxolane is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the oxolane family, which is a group of heterocyclic compounds that are widely used in the pharmaceutical industry as they possess a range of biological activities.

Aplicaciones Científicas De Investigación

1. Synthesis and Modification for Latex Production Enhancement

The study by Derouet, Cauret, and Brosse (2003) explores the chemical fixation of 2-chloroethylphosphonic acid (ethephon) onto 1,4-polyisoprene chains to create new derivatives with prolonged stimulating activity for latex production by the rubber tree (Hevea brasiliensis). This indicates the potential for chlorinated compounds in agricultural and industrial applications to enhance natural product yields through chemical modifications Derouet, Cauret, & Brosse, 2003.

2. Organic Synthesis and Molecular Characterization

The work by Sasaki, Mizutani, Kunieda, and Tamiaki (2008) focuses on the synthesis of 3-ethynyl-chlorin from methyl pyropheophorbide-d using Bestmann-Ohira reagent, and its further modification to form derivatives with substituted ethynyl groups. This research demonstrates the versatility of chloro-ethynylated compounds in synthesizing and modifying organic molecules for studying their optical properties, which could be relevant in photophysical studies and material science Sasaki, Mizutani, Kunieda, & Tamiaki, 2008.

3. Catalytic Reactions and Asymmetric Synthesis

Li, Zhang, Xiao, and Zhang (2000) synthesized chiral hydroxyl monophosphane and bisphospholanes from D-mannitol, showcasing the use of chiral, chlorinated, and ethynylated compounds in asymmetric catalytic reactions. These catalysts were applied in the asymmetric hydrogenation of various olefins, demonstrating the potential of such compounds in facilitating selective and efficient chemical transformations Li, Zhang, Xiao, & Zhang, 2000.

4. Electrophilic Chlorination and Industrial Applications

Mengzhou Wang et al. (2016) explored the use of 1-chloro-1,2-benziodoxol-3-one for the electrophilic chlorination of arenes and heterocycles, highlighting the industrial relevance of chlorinating agents in synthesizing pharmaceuticals and dyes. This reflects the broader utility of chlorinated reagents in chemical synthesis, possibly hinting at applications for compounds like "(2S,3S)-3-chloro-2-ethynyloxolane" in similar contexts Mengzhou Wang et al., 2016.

Propiedades

IUPAC Name |

(2S,3S)-3-chloro-2-ethynyloxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c1-2-6-5(7)3-4-8-6/h1,5-6H,3-4H2/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFCOYSMOSCVGR-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1C(CCO1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1[C@H](CCO1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-Chloro-2-ethynyloxolane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-Methyl [2-(2-tert-butyl-6-methoxypyrimidin-4-yl)ethyl]phosphonothioate](/img/structure/B568380.png)

![6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-2(3H)-thione](/img/structure/B568381.png)

![Ethanone, 1-[3-(2-pyridinyl)oxiranyl]-, trans- (9CI)](/img/no-structure.png)

![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)

![2H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine](/img/structure/B568402.png)